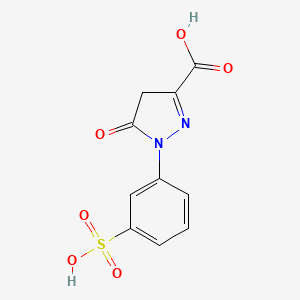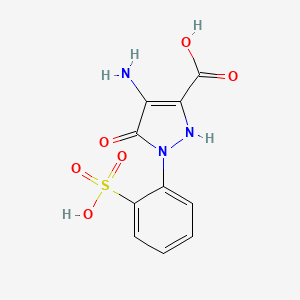
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, a sulfonic acid group, and a carboxylic acid group. It is often used in various chemical and industrial applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of hydrazine derivatives with β-keto acids or their esters. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the pyrazole ring. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The sulfonic acid group enhances its solubility, while the amino and carboxylic acid groups facilitate interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-5-oxo-1-(p-sulfophenyl)-2-pyrazoline-3-carboxylic acid
- 4-Amino-5-oxo-1-(m-sulfophenyl)-2-pyrazoline-3-carboxylic acid
Uniqueness
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and properties. The presence of both sulfonic acid and carboxylic acid groups provides a distinctive combination of solubility and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
98181-71-6 |
|---|---|
Formule moléculaire |
C10H9N3O6S |
Poids moléculaire |
299.26 g/mol |
Nom IUPAC |
4-amino-3-oxo-2-(2-sulfophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O6S/c11-7-8(10(15)16)12-13(9(7)14)5-3-1-2-4-6(5)20(17,18)19/h1-4,12H,11H2,(H,15,16)(H,17,18,19) |
Clé InChI |
QOUJGCFGSWXCMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C(=O)C(=C(N2)C(=O)O)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


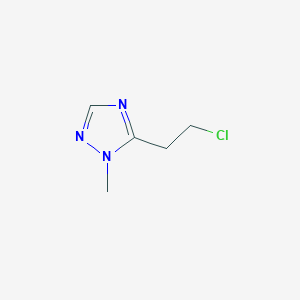

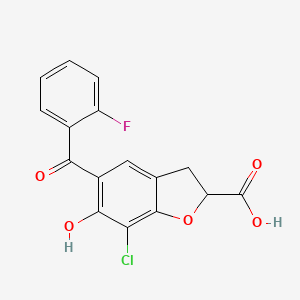
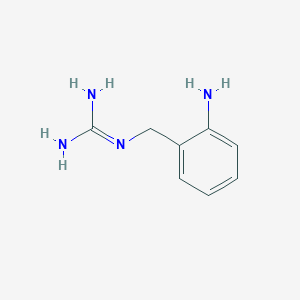

![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)

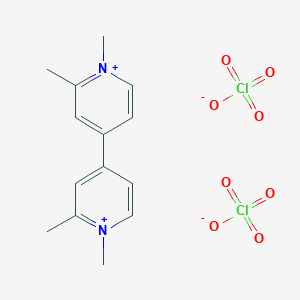




![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
